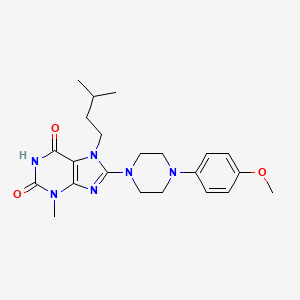

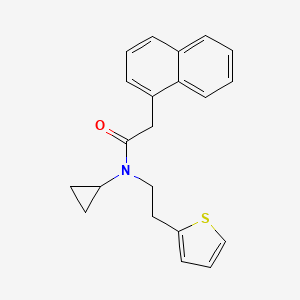

![molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6](/img/structure/B2812869.png)

8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring . The initial synthetic approach was to obtain 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, prepared upon treatment of an α,β-unsaturated ester with malononitrile in the presence of NaOMe/MeOH, and guanidine .

Molecular Structure Analysis

Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines and one of them is pyrido[2,3-d]pyrimidines .

Chemical Reactions Analysis

The oxygen substituents, particularly as a carbonyl group, prevailed at position C4 (around 63%) followed also by the carbon substituents (almost 26%) .

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Hybrid Catalysts in Synthesis : The synthesis of pyranopyrimidine scaffolds, which are structurally related to 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one, utilizes diversified hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalysts are pivotal for developing lead molecules in medicinal chemistry due to their efficiency in synthesizing complex structures that are significant in drug development. The review highlights the importance of these scaffolds in the pharmaceutical industry and their potential for creating new therapeutic agents (Parmar, Vala, & Patel, 2023).

Metal Chelation Properties for Drug Development

8-Hydroxyquinoline Derivatives : Although not directly about this compound, studies on 8-hydroxyquinoline (8-HQ) derivatives reveal significant biological activities, including anti-cancer, HIV, and neurodegenerative disorder treatments. The synthetic modification of such structures, including the pyrimidinone core, is under extensive exploration to develop potent drug molecules. The metal chelation properties of these derivatives underscore their potential as drug candidates for various diseases, suggesting a similar application potential for this compound (Gupta, Luxami, & Paul, 2021).

Antioxidant Activity and Chemical Analysis

Analytical Methods for Antioxidant Activity : A comprehensive review of tests to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, is relevant to understanding the potential antioxidant properties of compounds like this compound. This knowledge is crucial for assessing the compound's ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are Tyrosine Kinase Inhibitors (TKIs) . TKIs are a type of protein kinase inhibitor that specifically blocks the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. These proteins play significant roles in the pathways of cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of tyrosine residues on these enzymes . This inhibition disrupts the signal transduction pathways, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways, including those involving breakpoint cluster region protein (BCR) kinase , discoidin domain-containing receptor 2 (DDR2) , MAP kinase interacting kinase (MNK1/2) , and zeta-chain-associated protein kinase 70 kDa (ZAP-70) . These pathways play crucial roles in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can exert its anticancer effects .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and permeability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity can be affected by the presence of other substances, such as proteins or ions, in the cellular environment . Additionally, factors such as temperature, pH, and light exposure can impact the compound’s stability .

Propriétés

IUPAC Name |

8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFFUAKQXUNLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

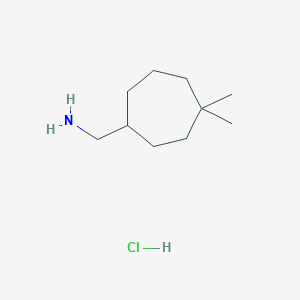

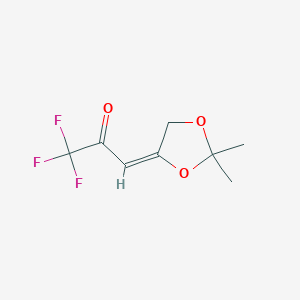

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

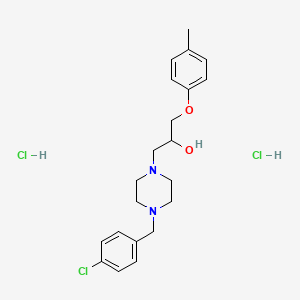

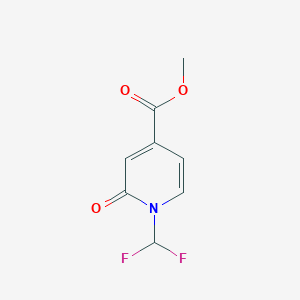

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

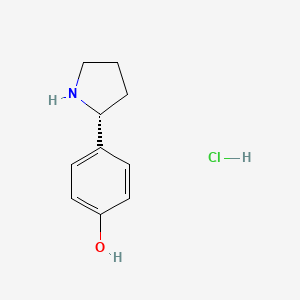

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

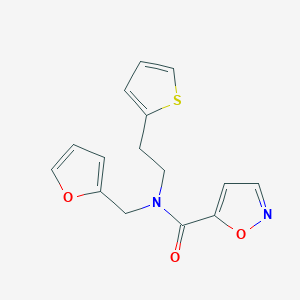

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)